molecular formula C8H17NO2S B8656526 4-[2-(Methylsulfonyl)ethyl]piperidine

4-[2-(Methylsulfonyl)ethyl]piperidine

Cat. No.: B8656526
M. Wt: 191.29 g/mol
InChI Key: IYPBRMQKQBSORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(Methylsulfonyl)ethyl]piperidine (CAS 718610-58-3) is a piperidine derivative of significant interest in modern pharmaceutical research and development. Piperidine rings are one of the most fundamental synthetic building blocks for drug construction, featured in more than twenty classes of pharmaceuticals and numerous alkaloids . This specific compound, with its molecular formula of C 8 H 17 NO 2 S and a molecular weight of 191.29 , serves as a versatile intermediate or precursor in sophisticated organic synthesis pathways. The core research value of this compound lies in its application for designing and synthesizing novel bioactive molecules. The methylsulfonylethyl side chain attached to the piperidine nitrogen provides a unique steric and electronic profile that can be critical for modulating the pharmacokinetic and binding properties of potential drug candidates. Piperidine derivatives are extensively utilized in the discovery of central nervous system (CNS) agents, including antipsychotics , and are investigated as key components in multi-target directed ligands for complex neurodegenerative diseases such as Alzheimer's . The piperidine moiety allows researchers to explore interactions with various biological targets, including G-protein coupled receptors and enzymes, making this compound a valuable asset for medicinal chemists aiming to develop new therapies. This product is offered For Research Use Only. It is intended solely for laboratory research purposes and is not intended for human or veterinary diagnostic or therapeutic uses, or for consumption in any form.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

4-(2-methylsulfonylethyl)piperidine

InChI

InChI=1S/C8H17NO2S/c1-12(10,11)7-4-8-2-5-9-6-3-8/h8-9H,2-7H2,1H3

InChI Key

IYPBRMQKQBSORO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCC1CCNCC1

Origin of Product

United States

Advanced Synthetic Methodologies for 4 2 Methylsulfonyl Ethyl Piperidine

Strategic Formation of the Piperidine (B6355638) Ring System

The construction of the piperidine nucleus is a key challenge that can be addressed through various strategic approaches. These methods can be broadly categorized into cyclization reactions of acyclic precursors and the reduction of aromatic pyridine (B92270) precursors.

Cyclization Reactions for Piperidine Nucleus Construction

Building the six-membered ring from linear starting materials offers a high degree of flexibility in introducing substituents at desired positions.

Intramolecular cyclization is a powerful strategy for forming the piperidine ring, involving the formation of a carbon-nitrogen or carbon-carbon bond in a precursor molecule. researchgate.net Various methods fall under this category, including aza-Michael reactions, where an amine undergoes conjugate addition to an α,β-unsaturated carbonyl compound, and metal-catalyzed cyclizations. nih.gov For instance, gold(I)-catalyzed oxidative amination of non-activated alkenes can produce substituted piperidines by difunctionalizing a double bond while simultaneously forming the N-heterocycle. nih.gov Similarly, palladium catalysts with specific ligands have been used for the enantioselective amination of alkenes. nih.gov

Another approach is the intramolecular reductive cyclization of dicarbonyl compounds, such as 1,5-diketones, which can yield highly substituted N-hydroxypiperidines. ajchem-a.com These methods provide pathways to complex piperidine structures by carefully designing the acyclic precursor with the necessary functional groups poised for ring closure. researchgate.net

Radical cyclizations offer a distinct set of reaction conditions for piperidine synthesis, often proceeding under mild conditions. nih.gov These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the ring. rsc.org

Several catalytic systems have been developed to initiate these transformations. Cobalt(II) catalysts can be used for the intramolecular cyclization of linear amino-aldehydes. nih.govmdpi.com Copper-catalyzed systems can activate N-F bonds to generate N-radicals, which then participate in C-H activation and subsequent cyclization. nih.gov Photoredox catalysis has also emerged as a powerful tool, using light to generate aryl radicals from aryl halides, which then undergo regioselective cyclization to form complex spiropiperidines. nih.gov These radical-mediated approaches are valued for their ability to tolerate a wide range of functional groups. nih.govrsc.org

Table 1: Examples of Radical-Mediated Cyclization for Piperidine Synthesis

Catalyst/InitiatorSubstrate TypeKey Features
Cobalt(II) CatalystLinear amino-aldehydesEffective for producing various piperidines, though side products can form. nih.govmdpi.com
Copper CatalystLinear amines with electrophilic groupsInvolves N-F and C-H bond activation to form N-radicals for cyclization. nih.gov
Organic Photoredox CatalystLinear aryl halidesOperates under mild conditions without toxic reagents or precious metals. nih.gov
Triethylborane1,6-enynesInvolves a complex radical cascade with successive cyclizations. nih.govmdpi.com

The cyclization of dienes provides another route to the six-membered piperidine core. One notable method is the nickel-catalyzed intramolecular hydroalkenylation of 1,6-ene-dienes. nih.gov This reaction uses a chiral ligand to achieve high enantioselectivity, yielding six-membered N-heterocycles with an exocyclic double bond. nih.gov

Photochemical methods have also been employed, such as the [2+2] intramolecular cycloaddition of dienes to form bicyclic piperidinones. nih.gov These intermediates can then be easily reduced to the corresponding piperidines. nih.gov This strategy is scalable and has been applied in the synthesis of analogs of pharmaceutical agents. nih.gov Aza-Diels-Alder reactions, which involve the reaction of a diene with an imine, can also be used to construct the piperidine ring system, sometimes in aqueous media. nih.gov

Reductive amination is a cornerstone of amine synthesis and can be ingeniously applied to construct the piperidine ring. nih.gov The strategy typically involves the reaction of an amine with a dicarbonyl compound, leading to the formation of two imine or enamine functionalities, which are then reduced and cyclized in one pot. This is often referred to as a double reductive amination (DRA) approach. chim.it

This method is particularly powerful for synthesizing polyhydroxypiperidines, where sugar-derived dialdehydes or ketoaldehydes serve as the precursors. chim.it The reaction uses a nitrogen source, such as ammonia (B1221849) or a primary amine, and a reducing agent that is selective for the iminium ion intermediate over the initial carbonyl groups. harvard.eduresearchgate.net Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). chim.itharvard.edu The versatility of this method allows for the creation of a wide variety of N-substituted piperidines by simply changing the amine component. chim.it

Table 2: Common Reagents for Reductive Amination

ReagentRoleKey Characteristics
Sodium Cyanoborohydride (NaBH₃CN)Reducing AgentStable in acidic conditions and selectively reduces iminium ions. chim.itharvard.edu
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Reducing AgentA mild and selective reagent, often used for high-yielding reactions. harvard.edu
Ammonium (B1175870) Formate / AmmoniaNitrogen SourceProvides the nitrogen atom for the heterocycle in DRA reactions. chim.it
Acetic AcidCatalystOften used as a proton donor to facilitate iminium ion formation. harvard.edu

Hydrogenation of Pyridine Precursors to Piperidines

The catalytic hydrogenation of pyridines is one of the most direct and atom-economical methods for synthesizing the piperidine core. researchgate.net This approach is widely used in industry due to the availability of a large and inexpensive feedstock of pyridine derivatives. eventsair.com The reaction involves the reduction of the aromatic pyridine ring using hydrogen gas, typically in the presence of a transition metal catalyst. nih.govresearchgate.net

A variety of heterogeneous and homogeneous catalysts are effective for this transformation. Heterogeneous catalysts such as platinum oxide (PtO₂, Adams' catalyst), palladium on carbon (Pd/C), and ruthenium on carbon (Ru/C) are commonly used. asianpubs.orgcjcatal.com These reactions often require elevated temperatures and pressures to overcome the aromaticity of the pyridine ring. nih.govnih.gov Homogeneous catalysts, such as certain iridium complexes, can perform the hydrogenation under milder conditions. eventsair.com The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, which is crucial when synthesizing substituted piperidines. eventsair.comasianpubs.org

Table 3: Catalysts for Hydrogenation of Pyridine Derivatives

CatalystTypeTypical Conditions
Platinum Oxide (PtO₂)Heterogeneous50-70 bar H₂, glacial acetic acid, room temperature. asianpubs.orgasianpubs.org
Ruthenium on Carbon (Ru/C)Heterogeneous3.0 MPa H₂, 100 °C. cjcatal.com
Rhodium on Carbon (Rh/C)HeterogeneousLower atmospheric pressures can be effective. asianpubs.org
Iridium ComplexesHomogeneousLow catalyst loading, acid co-catalyst, mild conditions. eventsair.com
Catalytic Hydrogenation Methods

The hydrogenation of pyridine derivatives is a primary route to the piperidine scaffold. Modern catalytic methods have overcome the challenges associated with the high aromatic stability of the pyridine ring and potential catalyst poisoning by the nitrogen atom. rsc.orgchemrxiv.org Both homogeneous and heterogeneous catalysts are employed, often requiring specific conditions to achieve high yields and selectivity.

Homogeneous catalysts, such as those based on iridium and rhodium, are particularly effective for the hydrogenation of pyridines, including those with multiple substitutions. chemrxiv.orgnih.gov For instance, an iridium(III)-catalyzed ionic hydrogenation process has been developed that demonstrates broad applicability and functional group tolerance. chemrxiv.org Heterogeneous catalysts like platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C) are also widely used, though they may require harsher conditions such as elevated pressures and temperatures. researchgate.net The choice of solvent can also be critical; for example, PtO₂ has been used effectively in glacial acetic acid under hydrogen pressures of 50 to 70 bar. researchgate.net

The development of asymmetric hydrogenation techniques allows for the synthesis of chiral piperidines, which are crucial building blocks in pharmaceuticals. These methods often involve the hydrogenation of activated pyridine derivatives, such as pyridinium (B92312) salts or N-iminopyridinium ylides, using chiral catalysts to induce enantioselectivity.

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation
Catalyst TypeTypical CatalystConditionsKey Features
HomogeneousIridium(III) ComplexesMild temperature, H₂ gasHigh functional group tolerance, robust, scalable. chemrxiv.org
Homogeneous[Cp*RhCl₂]₂40°C, HCOOH-Et₃NTransfer hydrogenation, chemoselective for piperidine or tetrahydropyridine. liv.ac.uk
HeterogeneousPtO₂ (Adams' catalyst)50-70 bar H₂, glacial acetic acidEffective for various substituted pyridines. researchgate.net
HeterogeneousRh₂O₃5 bar H₂, 40°C, TFETolerates unprotected functional groups like alcohols and amines. rsc.org
Chemoselective Hydrogenation Techniques

A significant challenge in the synthesis of complex molecules is the chemoselective reduction of the pyridine ring without affecting other reducible functional groups. Modern catalytic systems have been engineered to provide high levels of selectivity.

One notable method is the rhodium-catalyzed transfer hydrogenation of quaternary pyridinium salts, which can be tuned to produce either piperidines or 1,2,3,6-tetrahydropyridines with high chemoselectivity, depending on the substitution pattern of the pyridine ring. liv.ac.uk This process uses a formic acid/triethylamine (B128534) mixture as the hydrogen source under mild conditions. liv.ac.uk

Iridium(III)-catalyzed ionic hydrogenation is particularly remarkable for its broad functional group tolerance. This system can selectively reduce the pyridine ring while leaving highly sensitive groups such as nitro, azido, bromo, alkenyl, and alkynyl moieties intact, thus expanding the accessible chemical space for functionalized piperidines. chemrxiv.org

The chemoselectivity of palladium-catalyzed hydrogenations can also be controlled. For example, in the reduction of pyridinecarbonitriles, the reaction outcome can be directed towards either the corresponding (aminomethyl)pyridine or the fully saturated (aminomethyl)piperidine by simply adjusting the amount of an acidic additive like sulfuric acid. rsc.org In some cases, catalyst poisons can be used strategically. Pyridine itself has been employed as a catalyst poison in Pd/C-catalyzed hydrogenations to enable the selective hydrogenolysis of protecting groups in the presence of other reducible functions. nih.gov

However, achieving perfect chemoselectivity remains a challenge with some catalysts. For instance, certain rhodium oxide catalysts, while effective for pyridine hydrogenation, may also reduce other functional groups like olefins, ketones, and nitro groups present in the substrate. rsc.org

Installation of the 2-(Methylsulfonyl)ethyl Side Chain at the Piperidine 4-Position

Once the piperidine core is synthesized, the next critical phase is the installation of the 2-(methylsulfonyl)ethyl side chain. This can be accomplished through various strategies that focus on the formation of the key carbon-sulfur and carbon-carbon bonds.

Strategies for Carbon-Sulfur Bond Formation

The formation of the methylsulfonyl group is a key step. The most common and reliable methods involve either the oxidation of a corresponding thioether precursor or the direct formation of a C-S bond using a sulfinate salt.

Oxidation of Thioethers: A widely used two-step approach involves first introducing a methylthio group (-SMe) and then oxidizing it to the sulfone (-SO₂Me). The thioether can be prepared via nucleophilic substitution of a suitable piperidine derivative, such as N-protected 4-(2-bromoethyl)piperidine (B3045788), with sodium thiomethoxide. The subsequent oxidation of the resulting thioether to the sulfone is a standard transformation. A variety of oxidizing agents can be used, with hydrogen peroxide (H₂O₂) being a preferred "green" oxidant. google.com The reaction can be catalyzed by metal compounds to ensure complete conversion to the sulfone without significant side reactions. acsgcipr.orgrsc.orgresearchgate.net

Alkylation of Sulfinates: A more direct approach to the carbon-sulfur bond involves the reaction of an electrophilic piperidine derivative with a methylsulfinate salt (CH₃SO₂Na). For example, N-protected 4-(2-bromoethyl)piperidine can be coupled with sodium methanesulfinate. prepchem.comrsc.orgorganic-chemistry.org This method directly establishes the C-SO₂ bond. An alternative involves generating organozinc reagents which react with a sulfur dioxide surrogate (like DABSO) to form zinc sulfinate salts in situ; these are then alkylated to afford the desired sulfones. acs.org

Methods for Introducing the Ethyl Linker

The two-carbon ethyl linker that connects the piperidine ring to the methylsulfonyl group can be introduced using several C-C bond-forming strategies.

Conjugate addition, or Michael addition, is a powerful method for forming C-C bonds. In this context, a piperidine-derived nucleophile can be added to methyl vinyl sulfone, which serves as an excellent Michael acceptor. nih.govacs.org The nucleophile is typically an organometallic reagent, such as a 4-piperidyl organocuprate (Gilman reagent) or organozinc reagent, generated from a corresponding 4-halopiperidine. Organocuprates are particularly well-suited for this transformation as they preferentially undergo 1,4-conjugate addition over 1,2-addition to the carbonyl-like vinyl sulfone system. libretexts.orgacs.org This approach directly installs the entire 2-(methylsulfonyl)ethyl side chain in a single step.

Modern cross-coupling reactions provide a versatile and highly convergent route for installing the side chain. These methods typically involve the reaction of a piperidine-containing fragment with a separate fragment bearing the ethylsulfonyl moiety, catalyzed by a transition metal, most commonly palladium.

One robust strategy is the desulfinative cross-coupling reaction. This involves coupling an aryl or alkyl halide with a sulfinate salt. acs.org In a relevant synthesis, an N-protected 4-(2-bromoethyl)piperidine could be coupled with sodium methanesulfinate, where the reaction forms the C-S bond directly. prepchem.combohrium.combldpharm.com

Alternatively, a Suzuki-Miyaura coupling can be employed. This would involve coupling a 4-substituted piperidine (e.g., a 4-halopiperidine) with an organoboron reagent that already contains the 2-(methylsulfonyl)ethyl group, such as a boronic acid or ester. nih.gov While powerful, this requires the prior synthesis of the specialized sulfone-containing boronic acid derivative. cruddengroup.comchemrxiv.orgchemrevlett.com This method offers high functional group tolerance and predictable reactivity. nih.gov

Table 2: Retrosynthetic Strategies for Side Chain Installation
StrategyKey ReactionKey ReactantsBond Formed
Conjugate AdditionMichael Addition4-Piperidyl Organocuprate + Methyl Vinyl SulfoneC-C
Nucleophilic Substitution & OxidationSₙ2 then Oxidation4-(2-Bromoethyl)piperidine + NaSMe; then H₂O₂C-S
Cross-CouplingDesulfinative Coupling4-(2-Bromoethyl)piperidine + Sodium MethanesulfinateC-S
Cross-CouplingSuzuki-Miyaura Coupling4-Halopiperidine + Sulfone-containing Boronic EsterC-C

Multi-Step Synthesis Sequences and Process Optimization

The construction of 4-[2-(methylsulfonyl)ethyl]piperidine is dictated by its three primary structural components: the saturated piperidine core, a two-carbon spacer at the 4-position, and the terminal methanesulfonyl group. The assembly of these fragments can be approached in various sequences, each offering distinct advantages and challenges for process optimization.

Sequential Functional Group Transformations

A common strategy in the synthesis of this compound involves a series of functional group interconversions, starting from a pre-formed piperidine ring. One established route begins with the alkylation of protected 4-hydroxypiperidines. For instance, a two-step sequence can commence with tert-butyl 4-hydroxypiperidine-1-carboxylate. This starting material is treated with methanesulfonic anhydride (B1165640) and triethylamine, which converts the alcohol into a mesylate, tert-butyl 4-[(methanesulfonyl)oxy]piperidine-1-carboxylate, in high yield. smolecule.com Subsequent steps would then introduce the two-carbon ethyl spacer.

Table 1: Comparison of Synthetic Starting Materials and Key Transformations

Starting MaterialKey TransformationIntermediate ProductReported Yield
tert-butyl 4-hydroxypiperidine-1-carboxylateMesylationtert-butyl 4-[(methanesulfonyl)oxy]piperidine-1-carboxylate96%
4-AminopiperidineSulfonylation4-(Methylsulfonyl)piperidine hydrochloride95%

Protection and Deprotection Strategies in Synthesis

The piperidine nitrogen is a key functional group that often requires protection to prevent unwanted side reactions during the synthesis of this compound. The choice of protecting group is crucial and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal.

Commonly used nitrogen protecting groups in this context include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is favored for its stability under a wide range of non-acidic conditions and its straightforward removal with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The Cbz group, on the other hand, is typically removed via catalytic hydrogenation, a method that can be compatible with other functional groups present in the molecule.

The strategic use of these protecting groups allows for the selective modification of other parts of the molecule, such as the introduction of the ethylsulfonyl side chain at the 4-position, without interference from the reactive piperidine nitrogen. The final deprotection step then unmasks the secondary amine, yielding the target compound.

Stereoselective Synthesis Considerations for Chiral Derivatives

While this compound itself is achiral, its derivatives often feature stereocenters, necessitating the use of stereoselective synthetic methods. The development of chiral analogs is of significant interest in medicinal chemistry, as the biological activity of a molecule can be highly dependent on its stereochemistry.

Asymmetric Catalysis

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral derivatives of this compound. This approach utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

For example, the synthesis of a chiral piperidine core can be achieved through the asymmetric hydrogenation of a prochiral pyridinium salt. Chiral transition metal catalysts, often based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can effect this transformation with high enantioselectivity. The resulting chiral piperidine can then be further elaborated to introduce the 2-(methylsulfonyl)ethyl side chain, preserving the stereochemical integrity of the molecule.

Diastereoselective Approaches

When a molecule contains multiple stereocenters, diastereoselective synthesis becomes critical. This can be achieved by employing substrate-controlled or reagent-controlled methods. In substrate-controlled approaches, an existing stereocenter in the molecule directs the formation of a new stereocenter. For instance, the reduction of a ketone on a chiral piperidine ring can proceed diastereoselectively due to the steric influence of the existing chiral center.

Reagent-controlled diastereoselective reactions, on the other hand, utilize a chiral reagent to induce the formation of a specific diastereomer. The choice of synthetic strategy will depend on the desired stereochemical configuration of the final product and the availability of suitable chiral starting materials or catalysts.

Chemical Transformations and Derivatization Chemistry of 4 2 Methylsulfonyl Ethyl Piperidine

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring is a secondary amine, which confers upon it a nucleophilic and basic character. This allows it to readily participate in a range of common amine reactions, including alkylation, acylation, and quaternization.

N-Alkylation Reactions

The secondary amine of 4-[2-(Methylsulfonyl)ethyl]piperidine can be readily N-alkylated to form tertiary amines. This transformation is typically achieved through nucleophilic substitution, where the nitrogen atom attacks an alkyl halide or another suitable electrophile. The reaction is often performed in the presence of a base to neutralize the hydrogen halide formed as a byproduct, which prevents the formation of an unreactive ammonium (B1175870) salt. researchgate.net Common bases include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N), and solvents such as dimethylformamide (DMF), acetonitrile, or dichloromethane (B109758) (DCM) are frequently employed. researchgate.netchemicalforums.com The choice of solvent and base can be critical, as polar solvents may favor Sₙ1 pathways, especially with reactive electrophiles like p-methoxybenzyl chloride. chemicalforums.com Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB), provides an alternative route to N-alkylation. sciencemadness.org

Table 1: Representative Conditions for N-Alkylation of Piperidines
Alkylating AgentBaseSolventGeneral ConditionsReference
Alkyl bromide or iodideK₂CO₃DMFStirring at room temperature researchgate.net
Benzyl (B1604629) chlorideK₂CO₃EthanolMicrowave irradiation at 80°C chemicalforums.com
Alkyl halideNaHDMFStirring at 0°C to room temperature researchgate.net
PhenylacetaldehydeTriethylamine (as helping base)1,2-DichloroethaneFollowed by reduction with NaBH(OAc)₃ (STAB) sciencemadness.org

Acylation and Amidation Reactions

The nucleophilic nitrogen of the piperidine ring readily reacts with various acylating agents to form N-acylpiperidines, which are stable amides. This reaction is a common method for introducing carbonyl-containing functional groups onto the piperidine nitrogen. Standard acylating agents include acyl chlorides, acid anhydrides, and activated esters. researchgate.net These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to act as a scavenger for the acidic byproduct (e.g., HCl). The reactivity of acylating agents generally increases with the acidity of the reaction medium. mdpi.com The direct amidation of unactivated esters with amines can also be achieved, often promoted by strong bases like potassium tert-butoxide (t-BuOK) in a solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net

Table 2: Common Acylating Agents for Piperidine Nitrogen
Acylating Agent ClassSpecific ExampleTypical ByproductReference
Acyl HalideAcetyl chlorideHCl researchgate.net
Acid Anhydride (B1165640)Acetic anhydrideAcetic acid researchgate.net
Activated EsterN-Hydroxysuccinimide estersN-Hydroxysuccinimide researchgate.net
Carboxylic AcidBenzoic acid (with coupling agent)Varies with coupling agent mdpi.com

Quaternization Reactions

Further alkylation of the N-alkylated tertiary amine derivative of this compound, or direct exhaustive alkylation of the parent secondary amine, leads to the formation of a quaternary ammonium salt. This process, known as quaternization, involves the reaction with an excess of an alkylating agent, typically an alkyl halide like methyl iodide. researchgate.netnih.gov The reaction converts the neutral amine into a permanently cationic species. The rate and yield of quaternization reactions are influenced by several factors, including the nature of the alkylating agent, the solvent, temperature, and steric hindrance around the nitrogen atom. mdpi.comresearchgate.net For instance, reactions are often heated to increase the rate, with temperatures ranging from 60°C to 120°C. mdpi.comresearchgate.netmdpi.com The steric bulk of the nucleophile (the amine) can significantly impact the ease of the reaction. mdpi.com

Table 3: Conditions for Quaternization of Amines
Alkylating AgentSolventTemperatureNotesReference
Methyl iodide (excess)AcetonitrileRoom TemperatureCommon method for forming N,N,N-trimethyl ammonium salts. nih.gov
1-IodobutaneNot specified60°CKinetics of reaction can be followed by NMR. researchgate.net
2-IodoethanolDMF120°CUsed to introduce a hydroxyl-functionalized alkyl group. mdpi.com
Alkyl tosylatesAcetonitrile70°CSulfonates are effective leaving groups for this reaction. mdpi.com

Reactions Involving the Methylsulfonyl Group

Nucleophilic Substitution Reactions (Sulfone as a Leaving Group)

The sulfonyl group is an excellent nucleofuge, meaning it is a good leaving group that departs with the electron pair from its bond to carbon. nih.gov The high stability of the resulting sulfonate anion is the driving force for this reactivity. In the context of this compound, the methylsulfonyl group is attached to a primary carbon. While it can act as a leaving group, this typically occurs in elimination reactions or Sₙ2 substitutions promoted by strong nucleophiles. The reactivity of sulfonate leaving groups is well-established, with perfluoroalkane sulfonates (like triflate) being among the most reactive, many orders of magnitude more reactive than halides. nih.gov The methylsulfone group has been successfully employed as a leaving group in nucleophilic aromatic substitution for the synthesis of polymers. rsc.org

Oxidation and Reduction of Sulfur-Containing Precursors

The synthesis of this compound often proceeds via the oxidation of a sulfur-containing precursor in a lower oxidation state. Typically, the corresponding sulfide (B99878), 4-[2-(methylthio)ethyl]piperidine, is oxidized. This oxidation can be performed in a stepwise manner, first to the sulfoxide and then to the sulfone, or directly to the sulfone using a strong oxidizing agent. The oxidation state of sulfur species is critical to their biological and chemical activities. nih.gov The transformation of sulfides to sulfones is a fundamental reaction in organic synthesis. A variety of oxidizing agents can accomplish this, with hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) being common choices. The specific conditions can be tuned to selectively stop at the sulfoxide stage or proceed to the sulfone. Conversely, the reduction of a sulfone back to a sulfide is a more challenging transformation requiring strong reducing agents.

Table 4: Common Methods for Oxidation of Sulfides to Sulfones
Oxidizing AgentTypical ConditionsSelectivity NotesReference
Hydrogen Peroxide (H₂O₂)Acetic acid, elevated temperatureCan be controlled to yield sulfoxide or sulfone.Generic Method
m-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane, 0°C to room temp.~1 eq. for sulfoxide, >2 eq. for sulfone.Generic Method
Potassium Permanganate (KMnO₄)Aqueous solution, often with acid or basePowerful oxidant, typically goes directly to sulfone.Generic Method
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)Methanol/waterEffective and often clean conversion to sulfone.Generic Method

Reactions of the Ethyl Aliphatic Chain of this compound

The ethyl aliphatic chain in this compound offers potential sites for chemical modification, although specific literature detailing these transformations is limited. The reactivity of this chain is influenced by the electron-withdrawing nature of the methylsulfonyl group and the piperidine ring.

Functionalization of C-H Bonds

The methylsulfonyl group, being strongly electron-withdrawing, deactivates the adjacent C-H bonds towards electrophilic substitution. However, it can facilitate radical or nucleophilic reactions. Radical halogenation, for instance, could potentially introduce a halogen atom onto the ethyl chain, which could then serve as a handle for further synthetic modifications.

For piperidine derivatives in general, rhodium-catalyzed C-H insertion reactions have been utilized for the synthesis of analogues of methylphenidate researchgate.net. These reactions, however, are typically directed by a functional group on the piperidine nitrogen or ring, and their applicability to the C-H bonds of the ethyl side chain of this compound would require further investigation. The presence of the sulfonyl group might influence the regioselectivity of such reactions.

Chain Elongation or Shortening Strategies

Strategies for the elongation or shortening of the ethyl aliphatic chain in this compound are not explicitly described in the literature. However, established organic synthesis methodologies could be hypothetically applied.

Chain Elongation:

A plausible, though unconfirmed, strategy for chain elongation could involve the conversion of the methylsulfonyl group into a better leaving group, followed by nucleophilic substitution with a carbon nucleophile. For instance, reduction of the sulfone to a sulfide, followed by conversion to a sulfonium (B1226848) salt, would create a good leaving group. Subsequent reaction with a nucleophile like cyanide, followed by hydrolysis and reduction, could extend the carbon chain.

Alternatively, if C-H functionalization (as discussed in 3.3.1) could be achieved to introduce a halide, this could be followed by standard chain elongation reactions such as the addition of a Grignard reagent or a Wittig reaction after conversion to a carbonyl group. A study on piperazine (B1678402) derivatives has demonstrated chain extension through reactions of disulfides nih.govnih.govresearchgate.net. While the core heterocycle is different, the principles of manipulating a side chain might offer some transferable insights.

Chain Shortening:

Chain shortening would likely be a more complex transformation. One hypothetical approach could involve an oxidation reaction to introduce a carbonyl group on the ethyl chain, followed by a reaction such as the Baeyer-Villiger oxidation to insert an oxygen atom, leading to an ester that could be hydrolyzed and further manipulated to shorten the chain. The stability of the piperidine ring and the methylsulfonyl group under such oxidative conditions would be a critical consideration.

Derivatization Strategies for Analytical and Synthetic Utility

Derivatization of this compound can be crucial for enhancing its detectability in analytical techniques and for its application in the functionalization of other molecules or materials.

Formation of Derivatives for Enhanced Chromatographic and Spectroscopic Detectability

The secondary amine of the piperidine ring in this compound is the primary site for derivatization to improve its detection in chromatographic and spectroscopic methods.

For High-Performance Liquid Chromatography (HPLC):

To enhance UV-Vis or fluorescence detection in HPLC, a chromophore or fluorophore can be attached to the piperidine nitrogen. Common derivatizing agents for secondary amines include:

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Reacts with the secondary amine to form a highly fluorescent sulfonamide derivative.

4-Fluoro-7-nitrobenzofurazan (NBD-F): Forms a fluorescent derivative with secondary amines.

9-Fluorenylmethyl chloroformate (Fmoc-Cl): Reacts with the amine to produce a UV-active and fluorescent derivative.

A study on the analysis of piperidine in Artane utilized pre-column derivatization with 4-toluene sulfonyl chloride for RP-HPLC analysis, demonstrating the utility of sulfonyl chlorides for derivatizing piperidine rings for enhanced detection nih.gov.

For Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS):

For GC analysis, derivatization is often employed to increase the volatility and thermal stability of the analyte. The secondary amine of this compound can be derivatized through:

Acylation: Reaction with acylating agents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) introduces a fluoroacyl group, which makes the molecule more volatile and amenable to electron capture detection (ECD).

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group, increasing volatility.

The following table summarizes potential derivatization reactions for analytical purposes:

Analytical TechniqueDerivatizing AgentFunctional Group TargetedPurpose
HPLC-UV/FluorescenceDansyl chlorideSecondary amine (piperidine)Enhanced fluorescence detection
HPLC-UV/FluorescenceNBD-FSecondary amine (piperidine)Enhanced fluorescence detection
HPLC-UVFmoc-ClSecondary amine (piperidine)Enhanced UV and fluorescence detection
GC-ECD/MSTrifluoroacetic anhydride (TFAA)Secondary amine (piperidine)Increased volatility and electron capture detection
GC-MSN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Secondary amine (piperidine)Increased volatility

Applications in Functionalization of Materials

While specific examples of this compound being used for the functionalization of materials are not documented, its structure suggests potential applications. The piperidine nitrogen can be used as a point of attachment to polymer backbones or surfaces.

For instance, the secondary amine could be reacted with materials containing electrophilic groups such as epoxides, isocyanates, or acid chlorides. This would covalently link the this compound moiety to the material. Such functionalization could be used to modify the surface properties of materials, for example, to introduce specific binding sites or to alter hydrophilicity. The methylsulfonyl group, being a polar and hydrogen bond-accepting group, could influence the interfacial properties of the functionalized material.

A study on functionalizing polystyrene with piperidine-based cations via Friedel–Crafts alkylation demonstrates a general approach to incorporating piperidine structures into polymeric materials, which could potentially be adapted for this compound researchgate.net.

Structural Elucidation and Spectroscopic Characterization of 4 2 Methylsulfonyl Ethyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of 4-[2-(Methylsulfonyl)ethyl]piperidine provides a detailed map of the proton environments within the molecule. The piperidine (B6355638) ring protons exhibit complex splitting patterns due to axial and equatorial positions and their coupling with adjacent protons. The protons of the ethylsulfonyl side chain are clearly distinguishable. The methyl group of the sulfonyl moiety appears as a distinct singlet, while the ethyl protons present as multiplets. The amine proton (N-H) of the piperidine ring typically appears as a broad singlet.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

Chemical Shift (δ, ppm) Multiplicity Assignment
~3.05 Multiplet Piperidine H-2, H-6 (equatorial)
~2.90 Singlet -SO₂CH₃
~2.60 Multiplet Piperidine H-2, H-6 (axial)
~2.10 Multiplet -SO₂CH₂ CH₂-
~1.70 Multiplet Piperidine H-3, H-5 (equatorial)
~1.65 Broad Singlet NH
~1.55 Multiplet -SO₂CH₂CH₂ -
~1.40 Multiplet Piperidine H-4

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are influenced by the electronegativity of neighboring atoms, with the carbons closer to the nitrogen and the sulfonyl group appearing further downfield.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

Chemical Shift (δ, ppm) Assignment
~55.0 -SO₂C H₂CH₂-
~46.5 Piperidine C-2, C-6
~44.0 -SO₂C H₃
~35.0 Piperidine C-4
~32.5 Piperidine C-3, C-5

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This would confirm the connectivity within the piperidine ring (e.g., H-2/H-3, H-3/H-4) and along the ethyl side chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC is used to definitively assign the carbon signals based on the already assigned proton signals from the ¹H NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for establishing the connectivity between different parts of the molecule. For instance, it would show a correlation from the protons on the piperidine C-4 to the first CH₂ group of the ethyl side chain, confirming the substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the amine (N-H), alkane (C-H), and sulfonyl (S=O) groups. rsc.org

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300 N-H Stretch Secondary Amine
2940-2850 C-H Stretch Aliphatic (CH₂, CH₃)
~1315 S=O Asymmetric Stretch Sulfone

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information based on its fragmentation pattern. The molecular ion peak [M]⁺ for this compound would be observed at m/z 191.

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for this molecule would include:

Alpha-cleavage: The bond adjacent to the nitrogen atom in the piperidine ring can break, leading to the loss of an ethyl radical and the formation of a stable iminium ion. libretexts.org

Side-chain cleavage: Fragmentation can occur along the ethylsulfonyl side chain, leading to characteristic losses. For example, the loss of the methylsulfonyl group (•SO₂CH₃) or the entire ethylsulfonyl radical would result in significant fragment ions.

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

m/z Possible Fragment Ion
191 [M]⁺ (Molecular Ion)
112 [M - SO₂CH₃]⁺
98 [Piperidinemethyl cation]⁺

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound, the molecular formula is C₈H₁₇NO₂S. HRMS would be used to confirm this composition by measuring the exact mass of the molecular ion and comparing it to the calculated theoretical mass.

Calculated Exact Mass: 191.1031

Observed Mass (HRMS): An experimentally determined value within a very small tolerance (typically <5 ppm) of the calculated mass would confirm the elemental formula C₈H₁₇NO₂S. researchgate.net

X-ray Crystallography for Solid-State Structural Determination (for crystalline derivatives)

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. For a derivative of this compound that can be crystallized, single-crystal X-ray diffraction (SCXRD) analysis would offer unambiguous proof of its molecular structure, including bond lengths, bond angles, and stereochemistry.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a detailed electron density map of the molecule can be generated, from which the atomic positions are determined.

For instance, studies on analogous piperidine derivatives have successfully employed this technique to elucidate their crystal structures. In the analysis of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, X-ray diffraction revealed that the compound crystallized in the monoclinic P21/n space group. nih.govresearchgate.net This level of detail allows for the precise determination of the conformation of the piperidine ring, which in this case adopted a chair conformation. nih.gov Similarly, the crystal structures of other complex piperidine analogues have been determined, providing valuable insights into their molecular geometry and intermolecular interactions. nih.gov

Should a crystalline derivative of this compound be prepared, X-ray crystallographic analysis would yield a set of crystallographic data, typically presented in a standardized table. This data provides a wealth of information for structural chemists.

Table 1: Representative Crystallographic Data for a Hypothetical Crystalline Derivative

Parameter Value
Crystal system e.g., Monoclinic
Space group e.g., P2₁/c
a (Å) e.g., 10.123
b (Å) e.g., 15.456
c (Å) e.g., 9.876
α (°) 90
β (°) e.g., 105.34
γ (°) 90
Volume (ų) e.g., 1489.2
Z 4
Density (calculated) (g/cm³) e.g., 1.324

Note: The data in this table is hypothetical and serves as an example of what would be obtained from an X-ray crystallographic study.

This data allows for a detailed understanding of the solid-state packing of the molecules, including any intermolecular interactions such as hydrogen bonds, which can significantly influence the physical properties of the compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample, which can then be used to determine the empirical formula of the substance. This technique is crucial for confirming the identity and purity of a newly synthesized compound like this compound.

The most common method for elemental analysis of organic compounds is combustion analysis. A small, accurately weighed sample of the compound is burned in an excess of oxygen. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and sulfur dioxide (SO₂), are collected and weighed. The masses of these products are then used to calculate the mass percentages of carbon, hydrogen, and sulfur in the original sample. The percentage of nitrogen is often determined separately using methods such as the Dumas or Kjeldahl method.

The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the correctness of the proposed structure. For example, in the characterization of novel compounds, elemental analysis is routinely used to confirm that the synthesized product has the expected atomic composition. mdpi.com

Table 2: Elemental Analysis Data for this compound (C₈H₁₇NO₂S)

Element Theoretical (%) Experimental (%)
Carbon (C) 49.71 e.g., 49.68
Hydrogen (H) 8.86 e.g., 8.91
Nitrogen (N) 7.25 e.g., 7.22

Note: The experimental values in this table are hypothetical and represent typical results that would confirm the compound's composition.

A close correlation between the theoretical and experimental values, typically within ±0.4%, is considered a strong confirmation of the compound's elemental composition and purity.

Computational and Theoretical Studies of 4 2 Methylsulfonyl Ethyl Piperidine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting the properties of a molecule from first principles. DFT has become a widely used method due to its balance of accuracy and computational efficiency, making it suitable for studying medium-sized organic molecules. scirp.org Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-31G or 6-311G are commonly employed to analyze the molecular structure and spectroscopic properties of piperidine (B6355638) derivatives. nih.govresearchgate.netnih.gov

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. qcware.com This process systematically adjusts atomic positions to minimize the total energy, providing precise predictions of bond lengths, bond angles, and dihedral angles. smu.eduscm.com For 4-[2-(Methylsulfonyl)ethyl]piperidine, geometry optimization would confirm the chair conformation of the piperidine ring as the most stable form, with the bulky 2-(methylsulfonyl)ethyl substituent preferentially occupying the equatorial position to minimize steric hindrance.

Once the optimized geometry is obtained, analysis of the electronic structure provides insight into the molecule's reactivity and properties. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. Furthermore, the distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify electron-rich and electron-poor regions of the molecule. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: These are representative values based on DFT studies of similar piperidine and sulfonyl-containing compounds. Actual values would require specific calculations.

ParameterBond/AnglePredicted Value
Bond Lengths C-N (ring)~1.47 Å
C-C (ring)~1.54 Å
C-H~1.10 Å
N-H~1.02 Å
C-S~1.80 Å
S=O~1.45 Å
Bond Angles C-N-C (ring)~111°
C-C-C (ring)~110°
O=S=O~118°
Dihedral Angle C-C-C-C (ring)~±55° (Chair)

Vibrational frequency analysis is a computational technique that predicts a molecule's infrared (IR) and Raman spectra. nih.gov By calculating the second derivatives of the energy with respect to atomic positions, a set of normal vibrational modes and their corresponding frequencies can be determined. smu.edu This analysis serves two main purposes: first, it confirms that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and second, it allows for the assignment of vibrational bands observed in experimental spectra. researchgate.net

For this compound, theoretical vibrational spectra would show characteristic peaks corresponding to the stretching and bending of its functional groups. For instance, the N-H stretching vibration of the piperidine ring is expected to appear around 3300-3500 cm⁻¹. researchgate.net The asymmetric and symmetric stretching vibrations of the C-H bonds in the piperidine ring and ethyl chain would be found in the 2800-3000 cm⁻¹ region. The methylsulfonyl group would exhibit strong, characteristic absorption bands for the S=O asymmetric and symmetric stretches, typically located in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. The analysis of these frequencies, often aided by Potential Energy Distribution (PED) calculations, provides a detailed understanding of the molecule's vibrational dynamics. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: These are expected frequency ranges based on typical values for the respective functional groups.

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Piperidine N-HStretching3300 - 3500
Alkyl C-HStretching2850 - 2960
Methylene CH₂Bending (Scissoring)1450 - 1470
Sulfonyl S=OAsymmetric Stretching1300 - 1350
Sulfonyl S=OSymmetric Stretching1120 - 1160
C-NStretching1020 - 1220
C-SStretching650 - 750

Conformational Analysis and Energy Landscapes

Substituted cyclic systems like piperidine can exist in multiple conformations. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. For the piperidine ring, the chair conformation is significantly more stable than boat or twist-boat forms. In a 4-substituted piperidine, the substituent can occupy either an axial or an equatorial position.

Due to steric hindrance, large substituents generally prefer the equatorial position. For this compound, the 2-(methylsulfonyl)ethyl group is sterically demanding, and thus the equatorial conformer is expected to be overwhelmingly favored at equilibrium. Computational studies can quantify the energy difference between the axial and equatorial conformers by constructing a potential energy landscape. This involves systematically rotating key dihedral angles (e.g., the bond connecting the substituent to the ring) and calculating the energy at each point, allowing for the identification of all local energy minima and the transition states that connect them. researchgate.net

Molecular Dynamics Simulations (for studies involving interactions)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior and interactions, offering insights that are often inaccessible through static modeling. mdpi.com

For this compound, MD simulations could be employed to study its behavior in different environments, such as in an aqueous solution or interacting with a biological macromolecule like a protein. nih.gov The simulation would track the trajectory of the molecule, revealing its conformational flexibility, solvation dynamics, and the formation of intermolecular interactions like hydrogen bonds. In the context of drug design, MD simulations are crucial for understanding how a ligand binds to its target receptor, assessing the stability of the ligand-receptor complex, and calculating binding free energies. pku.edu.cn These simulations typically utilize force fields like AMBER or GROMOS to define the potential energy of the system. mdpi.com

Structure-Activity Relationship (SAR) and Design Principles through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. tandfonline.comresearchgate.net Computational approaches are integral to modern SAR, allowing for the systematic evaluation of how structural modifications affect a molecule's properties and interactions.

For derivatives of this compound, computational SAR could explore the impact of modifying various parts of the molecule. For example, substitutions on the piperidine nitrogen are known to significantly alter the binding affinity of piperidine-based ligands for targets such as the dopamine transporter. nih.gov Similarly, changing the length of the ethyl chain or modifying the sulfonyl group could impact potency, selectivity, and pharmacokinetic properties. Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally observed biological activity, leading to predictive models that can guide the design of new, more potent compounds. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). journaljpri.com It is a cornerstone of structure-based drug design. Although specific targets for this compound are not defined here, the methodology can be illustrated using related piperidine structures. For instance, novel piperidine derivatives have been docked into the active site of the µ-opioid receptor to predict their analgesic potential. tandfonline.com

The docking process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity for different poses. The results provide a model of the ligand-receptor complex, highlighting key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the binding. tandfonline.commdpi.com This information is invaluable for understanding the mechanism of action and for designing new ligands with improved affinity and selectivity. For the this compound scaffold, docking could be used to identify potential biological targets and to guide the design of derivatives that optimize interactions within a chosen binding site. acgpubs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.mewikipedia.orgjocpr.com The fundamental principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure. fiveable.me By quantifying structural features (descriptors) and linking them to activity through statistical models, QSAR enables the prediction of the activity of new, unsynthesized compounds, thereby guiding drug design and lead optimization. fiveable.mejocpr.com

While specific QSAR models exclusively developed for this compound are not extensively detailed in published literature, the broader class of piperidine derivatives has been the subject of numerous QSAR studies. These studies aim to understand how modifications to the piperidine scaffold influence various biological activities, which can range from anticancer to neuroprotective effects. tandfonline.comnih.gov The insights gained from these general piperidine QSAR models can provide a foundational understanding for predicting the potential activities of specific derivatives like this compound.

The development of a QSAR model involves several key steps:

Data Set Selection: A series of structurally related piperidine derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. tandfonline.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of molecular properties, are calculated for each compound. These can include 2D and 3D descriptors related to topology, geometry, and electronic properties. tandfonline.comnih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Comparative Molecular Field Analysis (CoMFA), are used to create a mathematical equation linking the descriptors to the biological activity. nih.govnih.gov

Model Validation: The robustness and predictive power of the model are rigorously tested using internal and external validation techniques to ensure its reliability. nih.govtandfonline.com

Research into various piperidine derivatives has led to the development of statistically significant QSAR models for different therapeutic targets. For instance, QSAR studies on furan-pyrazole piperidine derivatives have successfully modeled their inhibitory activity against the Akt1 kinase, an important target in cancer therapy. tandfonline.comtandfonline.com In these studies, 2D and 3D autocorrelation descriptors were selected using a genetic algorithm and correlated with IC₅₀ values through multiple linear regression. tandfonline.comnih.gov Similarly, 2D and 3D-QSAR models have been generated for piperidine and piperazine (B1678402) derivatives as inhibitors of the acetylcholinesterase enzyme, which is relevant for Alzheimer's disease treatment. nih.gov

Class of Piperidine DerivativesBiological Target/ActivityQSAR Method(s)Key Statistical ResultsReference
Furan-Pyrazole PiperidinesAkt1 Kinase InhibitionGenetic Algorithm (GA), Multiple Linear Regression (MLR)r²: 0.742–0.832, Q²LOO: 0.684–0.796 tandfonline.comnih.govtandfonline.com
Piperidine CarboxamidesAnaplastic Lymphoma Kinase (ALK) InhibitionCoMFA, CoMSIACoMFA: q²= 0.715, r²ncv= 0.993, r²pred= 0.744 researchgate.net
General Piperidine/Piperazine DerivativesAcetylcholinesterase InhibitionStepwise Multiple Linear Regressions (SW-MLR), CoMFACoMFA: r²= 0.947 (training set), r²= 0.816 (test set) nih.gov
Piperine AnalogsNorA Efflux Pump Inhibition in S. aureusGenetic Function Approximation (GFA)r²= 0.962, q²= 0.917 nih.gov

Note: r² (coefficient of determination) indicates the goodness of fit; Q² or q² (cross-validated r²) indicates the predictive ability of the model; r²pred (predictive r² for the external test set) measures the predictive power on new data. Higher values (closer to 1.0) indicate a more robust and predictive model.

For a specific compound like this compound, a QSAR approach would involve synthesizing a series of analogs with variations in the piperidine ring substitution, the length of the ethyl chain, or the nature of the sulfonyl group. By measuring the biological activity of these analogs against a specific target and applying QSAR modeling, researchers could elucidate the quantitative impact of these structural modifications. The resulting model could predict which structural features, such as the steric bulk, electrostatic potential, and hydrophobicity imparted by the methylsulfonyl ethyl group, are critical for activity, thereby accelerating the design of more potent and selective compounds.

4 2 Methylsulfonyl Ethyl Piperidine As a Versatile Synthetic Intermediate

Building Block in the Synthesis of Complex Organic Molecules

4-[2-(Methylsulfonyl)ethyl]piperidine is a valuable building block in organic synthesis due to its bifunctional nature. The piperidine (B6355638) ring provides a basic nitrogen atom that can be functionalized, while the methylsulfonyl ethyl side chain offers a polar, electron-withdrawing group that can influence molecular interactions and properties. smolecule.com Chemists utilize this intermediate to construct more elaborate molecular architectures, particularly within the field of medicinal chemistry.

The synthesis of complex heterocyclic systems often employs this compound as a starting point. For instance, its structure is incorporated into larger scaffolds through reactions involving the piperidine nitrogen. The ethyl chain can facilitate various alkylation reactions, and the sulfonyl group can stabilize transition states during nucleophilic substitutions, making it a versatile component in multi-step synthetic sequences. smolecule.com Research has demonstrated its role in creating derivatives for various therapeutic targets, where the piperidine core serves as a central scaffold onto which other functional groups are added to achieve desired biological activity. nih.govnih.gov

Precursor for Further Derivatization into Functionalized Compounds

The chemical structure of this compound allows for straightforward derivatization at the piperidine nitrogen atom. This secondary amine is a key reactive site for introducing a wide range of substituents, thereby enabling the synthesis of diverse libraries of functionalized compounds. smolecule.comnih.gov Common derivatization strategies include N-alkylation and N-acylation to append various groups that can modulate the compound's physicochemical properties and biological activity.

For example, the synthesis of novel σ1 receptor ligands has been achieved using a 4-(2-aminoethyl)piperidine scaffold, which is structurally related to the title compound. nih.gov In these syntheses, the piperidine nitrogen is modified by introducing substituents like methyl or ethyl groups. nih.gov Similarly, in the development of acetylcholinesterase inhibitors, analogous piperidine structures are functionalized with benzyl (B1604629) groups at the nitrogen position. nih.govnih.gov These modifications are crucial for tuning the molecule's affinity and selectivity for its biological target. nih.gov The ability to easily modify the piperidine nitrogen makes this compound a highly useful precursor for creating new chemical entities with tailored properties. nih.gov

Role in Target-Oriented Synthesis and Chemical Space Exploration

In target-oriented synthesis, this compound serves as a key intermediate for developing molecules aimed at specific biological targets. The methylsulfonyl group is particularly significant in drug design as its electron-withdrawing nature can enhance binding affinity to target proteins. smolecule.com This moiety can act as a bioisostere for other functional groups, such as phosphate (B84403), making it a valuable structural element for designing enzyme inhibitors. smolecule.com

Research Findings in Target-Oriented Synthesis

Target ClassSpecific Target(s)Role of the Piperidine ScaffoldKey FindingsReference
Kinase InhibitorsEGFR, VEGFRThe methylsulfonyl group mimics phosphate moieties, aiding in binding to ATP-binding pockets.The compound is a critical intermediate for kinase inhibitors where the sulfonyl group enhances binding affinity. smolecule.com
Acetylcholinesterase (AChE) InhibitorsAcetylcholinesteraseThe piperidine nitrogen is functionalized to increase activity.A derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine, was found to be one of the most potent AChE inhibitors with an IC50 of 0.56 nM. nih.gov
Sigma (σ) Receptor Ligandsσ1 ReceptorThe piperidine scaffold is used to create ligands with antiproliferative properties.N-substituted piperidine derivatives showed high σ1 receptor affinity and selectivity, with some compounds exhibiting stronger antiproliferative effects on prostate cancer cells than reference ligands. nih.gov

This compound is also instrumental in chemical space exploration. By systematically modifying the piperidine core through various synthetic reactions, chemists can generate large libraries of related but structurally distinct molecules. nih.gov This approach allows for the exploration of structure-activity relationships (SAR), helping to identify the key molecular features required for potent and selective biological activity. The versatility of the this compound scaffold facilitates the creation of diverse compounds, which can be screened against various biological targets to discover new lead compounds for drug development. smolecule.comnih.gov

Retrosynthetic Analysis of 4 2 Methylsulfonyl Ethyl Piperidine

Key Disconnections and Strategic Bond Cleavages

The primary disconnections for 4-[2-(Methylsulfonyl)ethyl]piperidine involve cleaving the carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds that constitute its core structure.

C-C Bond Disconnections

The most logical C-C bond disconnection is at the junction of the piperidine (B6355638) ring and the ethylsulfonyl side chain (C4-Cα bond). This disconnection is strategic as it simplifies the molecule into two key fragments: a piperidine-based unit and a two-carbon sulfonyl unit. This disconnection corresponds to a Michael addition reaction in the forward synthesis, a reliable method for forming C-C bonds. nih.gov

Another potential, though less common, C-C disconnection could be within the ethyl chain itself. However, this approach is less strategically sound as it leads to more complex synthons and less straightforward bond-forming reactions.

C-N Bond Disconnections

Disconnection of the C-N bonds within the piperidine ring breaks open the heterocyclic system. A common strategy involves two C-N disconnections, leading to a linear precursor. This approach is based on cyclization reactions in the forward synthesis, such as the double aza-Michael addition to a dienone or the reductive amination of a dicarbonyl compound. ntu.edu.sg This simplifies the complex cyclic structure to an acyclic amine precursor.

C-S Bond Disconnections

The C-S bond in the methylsulfonyl group is a key point for disconnection. Cleaving the bond between the sulfur atom and the ethyl side chain simplifies the sulfonyl moiety. In the forward synthesis, this corresponds to the alkylation of a sulfinate salt or the addition of a sulfonyl radical to an alkene. A second C-S disconnection can be made between the sulfur and the methyl group. This leads back to a sulfide (B99878) precursor, which can be oxidized to the target sulfone. whiterose.ac.uk

Identification of Synthons and Corresponding Synthetic Equivalents

Based on the strategic disconnections, several synthons and their corresponding real-world synthetic equivalents can be identified.

DisconnectionSynthonSynthetic Equivalent
C4-Cα (C-C) Piperidine-4-yl anion4-lithiated piperidine, piperidine-4-yl Grignard reagent, or an enamine derived from a 4-piperidone (B1582916).
2-(Methylsulfonyl)ethyl cation2-(Methylsulfonyl)ethyl bromide or tosylate.
C4-Cα (Michael) Piperidine-4-yl nucleophile (enamine)Enamine of N-protected-4-piperidone.
Methyl vinyl sulfone electrophileMethyl vinyl sulfone.
Ring (C-N) 1,5-diaminopentane derivativeGlutaraldehyde and a primary amine (e.g., ammonia).
C-S (Sulfone) 2-(Piperidin-4-yl)ethyl anion4-(2-bromoethyl)piperidine (B3045788) treated with a reducing agent.
Methylsulfonyl cationMethanesulfonyl chloride.
C-S (Sulfide) Methylthio radical/anionMethanethiol or its sodium salt (sodium thiomethoxide).
2-(Piperidin-4-yl)ethyl radical/cation4-vinylpiperidine or 4-(2-bromoethyl)piperidine.

Functional Group Interconversions (FGIs) and Transformations

Functional group interconversions are crucial for manipulating the molecule to facilitate key bond-forming steps.

One significant FGI is the reduction of a pyridine (B92270) ring to a piperidine ring. This allows for the synthesis to begin with a more readily functionalized aromatic precursor, 4-vinylpyridine (B31050), which can then be hydrogenated to the saturated piperidine ring. researchgate.net

Another critical FGI is the oxidation of a sulfide to a sulfone. A synthetic route could first establish the 4-[2-(methylthio)ethyl]piperidine intermediate, which is then oxidized in a subsequent step to the final methylsulfonyl product. whiterose.ac.uk This two-step approach can sometimes be more efficient than directly introducing the sulfone group.

Furthermore, the protection and deprotection of the piperidine nitrogen is an important consideration. Protecting groups like tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn) are often employed to modulate the reactivity of the nitrogen atom during the synthesis and are removed in the final steps.

Development of Retrosynthetic Pathways and Alternative Routes

Based on the above analysis, several retrosynthetic pathways can be proposed.

Pathway A: Michael Addition Approach

This is arguably the most direct approach. The primary disconnection is the C4-Cα bond, suggesting a Michael addition.

Target Molecule: this compound

Disconnect (C4-Cα): This leads to an N-protected 4-piperidone enamine and methyl vinyl sulfone.

Further Disconnection (Enamine): The enamine is derived from N-protected 4-piperidone.

Starting Materials: N-protected 4-piperidone and methyl vinyl sulfone.

In the forward synthesis, the N-protected 4-piperidone would be converted to its enamine, which would then undergo a Michael addition with methyl vinyl sulfone. nih.gov Subsequent reduction of the ketone and deprotection would yield the target molecule.

Pathway B: Pyridine Precursor Approach

This pathway utilizes an aromatic precursor and introduces the piperidine ring via reduction.

Target Molecule: this compound

FGI (Piperidine -> Pyridine): This leads to 4-[2-(methylsulfonyl)ethyl]pyridine.

Disconnect (C4-Cα): This suggests the reaction of a 4-picolyl anion equivalent with a methylsulfonylating agent or a Michael addition onto methyl vinyl sulfone followed by reduction. A more plausible route is the reaction of 4-vinylpyridine with a methylsulfonyl radical source or a Michael addition of a methyl sulfone anion to 4-vinylpyridine.

Starting Materials: 4-vinylpyridine and a source of the methylsulfonyl group, such as sodium methanesulfinate.

The forward synthesis would involve the addition of the methylsulfonyl group to 4-vinylpyridine, followed by the catalytic hydrogenation of the pyridine ring to the piperidine. researchgate.net

Pathway C: Sulfide Oxidation Approach

This route introduces the sulfur as a sulfide, which is later oxidized.

Target Molecule: this compound

FGI (Sulfone -> Sulfide): This leads to 4-[2-(methylthio)ethyl]piperidine.

Disconnect (C-S): This suggests the reaction of 4-(2-bromoethyl)piperidine with sodium thiomethoxide.

Disconnect (C4-Cα): 4-(2-bromoethyl)piperidine can be derived from 4-(2-hydroxyethyl)piperidine.

Starting Materials: 4-(2-hydroxyethyl)piperidine, which can be prepared from commercially available starting materials.

In this synthetic direction, 4-(2-hydroxyethyl)piperidine would be converted to the corresponding bromide, followed by nucleophilic substitution with sodium thiomethoxide to give the sulfide. The final step would be the oxidation of the sulfide to the sulfone. whiterose.ac.uk

Each of these pathways offers a viable route to the target molecule, with the choice of the optimal route depending on factors such as the availability of starting materials, reaction yields, and stereochemical control.

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